2-(3-iso-Propoxyphenyl)-2-propanol
CAS No.:
Cat. No.: VC13478292
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H18O2 |
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Molecular Weight | 194.27 g/mol |
IUPAC Name | 2-(3-propan-2-yloxyphenyl)propan-2-ol |
Standard InChI | InChI=1S/C12H18O2/c1-9(2)14-11-7-5-6-10(8-11)12(3,4)13/h5-9,13H,1-4H3 |
Standard InChI Key | NTHJKLHMCKBQPK-UHFFFAOYSA-N |
SMILES | CC(C)OC1=CC=CC(=C1)C(C)(C)O |
Canonical SMILES | CC(C)OC1=CC=CC(=C1)C(C)(C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2-(3-iso-Propoxyphenyl)-2-propanol (IUPAC name: 2-(3-(propan-2-yloxy)phenyl)propan-2-ol) consists of a propan-2-ol backbone bonded to a phenyl ring substituted with an isopropoxy group at the 3-position. The molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol. The compound’s structure is characterized by:
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A central tert-alcohol group (propan-2-ol), which influences solubility and reactivity.
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A 3-iso-propoxy phenyl moiety, contributing to steric hindrance and electronic effects .
Isomerism and Stereochemical Considerations
The isopropoxy group’s orientation at the 3-position eliminates positional isomerism, but conformational flexibility arises from rotation around the ether linkage. Unlike its 4-phenoxy analog (e.g., 1-(4-phenoxyphenyl)-2-propyl alcohol ), the 3-substituted derivative may exhibit distinct electronic properties due to meta-substitution effects on the aromatic ring.
Synthetic Methodologies
Reaction Pathways and Precursors
The synthesis of 2-(3-iso-Propoxyphenyl)-2-propanol can be inferred from analogous protocols for aryl-propanol derivatives. A plausible route involves:
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Starting Material: 3-iso-Propoxyphenyl magnesium bromide (Grignard reagent).
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Nucleophilic Addition: Reaction with acetone in anhydrous tetrahydrofuran (THF) to form the tertiary alcohol .
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Purification: Crystallization or column chromatography to isolate the product.
Table 1: Comparison of Synthetic Conditions for Aryl-Propanol Derivatives
Challenges in Synthesis
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Steric Hindrance: The meta-substituted isopropoxy group may reduce reaction efficiency compared to para-substituted analogs .
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Byproduct Formation: Competing reactions at the aromatic ring (e.g., electrophilic substitution) necessitate precise stoichiometric control.
Physicochemical Properties
Thermal and Solubility Characteristics
Based on structural analogs like isopropyl alcohol :
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Boiling Point: Estimated 180–200°C (higher than isopropanol’s 82°C due to increased molecular weight ).
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Density: ~1.01 g/cm³ (predicted via group contribution methods).
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Solubility: Miscible with polar solvents (e.g., ethanol, acetone); limited solubility in water (<5 mg/L at 25°C).
Spectroscopic Data
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IR Spectroscopy: Expected O-H stretch at 3300 cm⁻¹, C-O-C asymmetric stretch at 1250 cm⁻¹.
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NMR (¹H): δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.5–4.7 ppm (methine proton adjacent to oxygen), δ 6.7–7.3 ppm (aromatic protons).
Applications and Industrial Relevance
Intermediate in Organic Synthesis
2-(3-iso-Propoxyphenyl)-2-propanol may serve as a precursor for:
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Pharmaceuticals: Analogous to 1-(4-phenoxyphenyl)-2-propyl alcohol, which is used in synthesizing kinase inhibitors .
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Agrochemicals: Ether derivatives of propanol are common in pesticide formulations .
Solvent and Functional Additive
The compound’s tertiary alcohol structure suggests potential as:
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